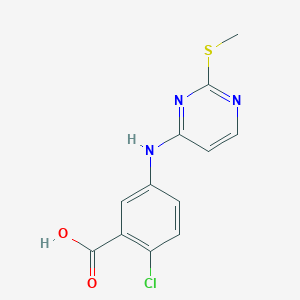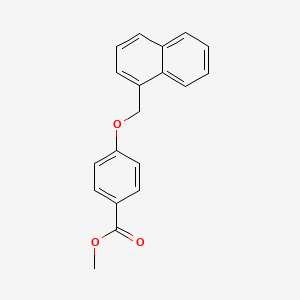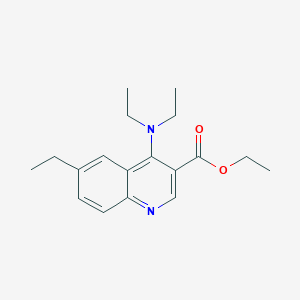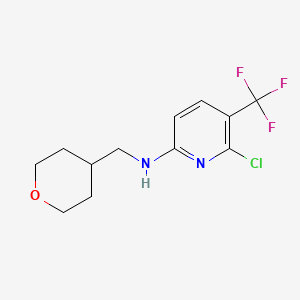
7-(Bromomethyl)-1H-indazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Bromomethyl)-1H-indazole hydrobromide is a chemical compound that belongs to the class of indazole derivatives. Indazoles are bicyclic compounds containing a five-membered pyrazole ring fused to a benzene ring. The bromomethyl group at the 7-position of the indazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(bromomethyl)-1H-indazole hydrobromide typically involves the bromination of 1H-indazole derivatives. One common method is the bromination of 1H-indazole using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through the formation of a bromomethyl intermediate, which is then converted to the hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly solvents and reagents is also considered to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-(Bromomethyl)-1H-indazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding indazole derivatives.
Oxidation Reactions: The compound can be oxidized to form indazole carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylindazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted indazole derivatives
- Indazole carboxylic acids
- Methylindazole derivatives
Scientific Research Applications
7-(Bromomethyl)-1H-indazole hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives, which are valuable in materials science and organic synthesis.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(bromomethyl)-1H-indazole hydrobromide is primarily related to its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with various nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 7-(Bromomethyl)isoquinoline hydrobromide
- 3-(Bromomethyl)-5-methylpyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
Comparison: While these compounds share the bromomethyl functional group, their core structures differ, leading to variations in their chemical reactivity and biological activity. For example, 7-(bromomethyl)isoquinoline hydrobromide has a different ring system, which may result in distinct pharmacological properties. The unique structure of 7-(bromomethyl)-1H-indazole hydrobromide makes it particularly valuable for specific applications in drug discovery and materials science.
Properties
Molecular Formula |
C8H8Br2N2 |
|---|---|
Molecular Weight |
291.97 g/mol |
IUPAC Name |
7-(bromomethyl)-1H-indazole;hydrobromide |
InChI |
InChI=1S/C8H7BrN2.BrH/c9-4-6-2-1-3-7-5-10-11-8(6)7;/h1-3,5H,4H2,(H,10,11);1H |
InChI Key |
QNQADSKSEIMDJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CBr)NN=C2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















